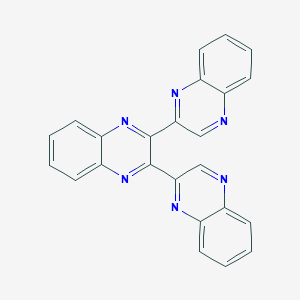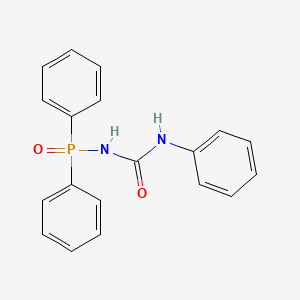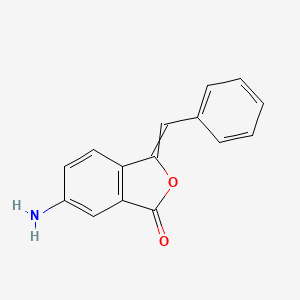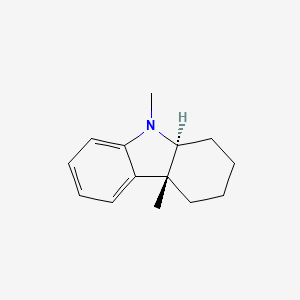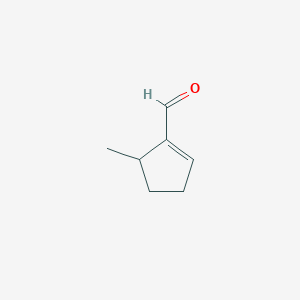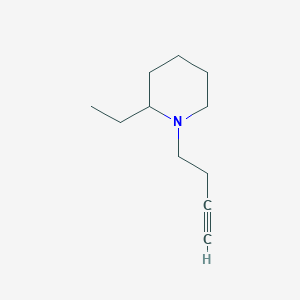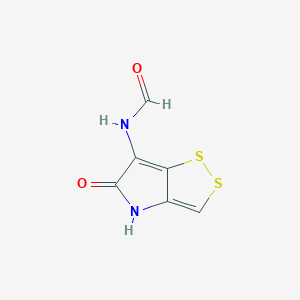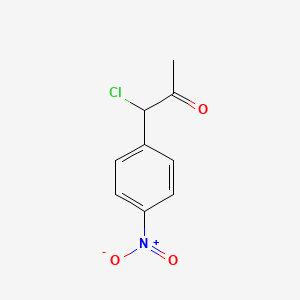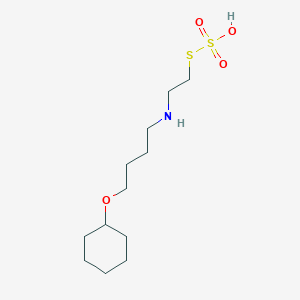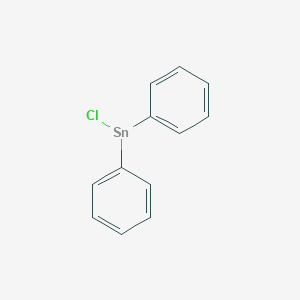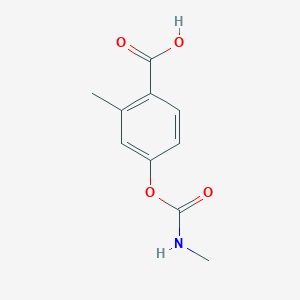
4,2-Cresotic acid, methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,2-Cresotic acid, methylcarbamate is an organic compound that combines the properties of cresotic acid and methylcarbamate Cresotic acids are derivatives of cresols, which are methylphenols, while methylcarbamate is an ester of carbamic acid
Synthetic Routes and Reaction Conditions:
Carboxylation of Cresols: The synthesis of cresotic acids, including 4,2-cresotic acid, can be achieved through the carboxylation of cresols with sodium ethyl carbonate.
Formation of Methylcarbamate: Methylcarbamate can be synthesized by reacting methanol with urea: CO(NH₂)₂ + CH₃OH → CH₃OC(O)NH₂ + NH₃.
Industrial Production Methods:
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, typical of compounds containing aromatic rings and carbamate groups.
Substitution Reactions: The compound can participate in substitution reactions, particularly nucleophilic substitutions involving the carbamate group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction Products: Reduction can yield amines and alcohols.
Substitution Products: Substitution reactions can produce various carbamate derivatives.
Chemistry:
Protecting Groups: Carbamates, including methylcarbamate, are used as protecting groups for amines in peptide synthesis due to their stability and ease of removal.
Biology and Medicine:
Pharmaceuticals: Methylcarbamate derivatives are used in the synthesis of pharmaceuticals, including insecticides and urethane-based drugs.
Industry:
Wirkmechanismus
The mechanism of action of 4,2-cresotic acid, methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. Carbamates are known to inhibit enzymes like acetylcholinesterase by forming a stable carbamoyl-enzyme complex, leading to the accumulation of acetylcholine and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl Carbamate: Similar to methylcarbamate but with an ethyl group instead of a methyl group.
Phenyl Carbamate: Contains a phenyl group instead of a methyl group.
Uniqueness:
Eigenschaften
CAS-Nummer |
22593-96-0 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2-methyl-4-(methylcarbamoyloxy)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-5-7(15-10(14)11-2)3-4-8(6)9(12)13/h3-5H,1-2H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
IKYHIHNVNZHIPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
